molecular formula C21H20FN3O5S2 B2719974 (Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-05-6

(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2719974
CAS No.: 865198-05-6
M. Wt: 477.53
InChI Key: QJSVXFJRYKZDGW-LNVKXUELSA-N
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Description

(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H20FN3O5S2 and its molecular weight is 477.53. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom, a pyrrolidine ring, and a sulfonamide group enhances its pharmacological profile. The structure can be represented as follows:

 Z methyl 2 6 fluoro 2 4 pyrrolidin 1 ylsulfonyl benzoyl imino benzo d thiazol 3 2H yl acetate\text{ Z methyl 2 6 fluoro 2 4 pyrrolidin 1 ylsulfonyl benzoyl imino benzo d thiazol 3 2H yl acetate}

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have shown potent activity against various cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.61 ± 1.92Induces apoptosis
Compound BA5491.98 ± 1.22Inhibits cell proliferation
(Z)-methyl 2-(...)JurkatTBDTBD

The specific activity of (Z)-methyl 2-(...) remains to be fully elucidated; however, preliminary studies suggest it may interact with key apoptotic pathways.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the pyrrolidine ring in this compound may contribute to enhanced interaction with microbial targets.

Table 2: Antimicrobial Activity Data

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
(Z)-methyl 2-(...)TBDTBD

Study on Antitumor Activity

A study published in MDPI examined various thiazole derivatives for their antitumor activity against Hep3B liver cancer cells. The results indicated that certain structural modifications significantly increased cytotoxicity, suggesting that similar modifications in (Z)-methyl 2-(...) could yield promising results against cancer cell lines.

Mechanistic Insights

Molecular dynamics simulations have been employed to predict the interaction of thiazole compounds with target proteins involved in cancer progression. For instance, compound interactions were primarily hydrophobic, with limited hydrogen bonding, indicating a need for further optimization to enhance binding affinity.

Properties

IUPAC Name

methyl 2-[6-fluoro-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S2/c1-30-19(26)13-25-17-9-6-15(22)12-18(17)31-21(25)23-20(27)14-4-7-16(8-5-14)32(28,29)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSVXFJRYKZDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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